(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol
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Description
Synthesis Analysis
The synthesis of complex molecules related to (1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds often employs reactions such as the Knoevenagel condensation between pyridine derivatives and aldehydes without catalysts or solvents, demonstrating the diversity of synthetic approaches available for constructing such molecules (Percino et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using techniques like X-ray diffraction, revealing insights into their crystalline forms and intermolecular interactions. The crystallography data show that these molecules can form stable structures facilitated by hydrogen bonds, showcasing the complexity and stability of their molecular frameworks (Percino et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes the ability to undergo various transformations, such as oxidative reactions catalyzed by metal complexes. These reactions are often influenced by factors like temperature and catalyst concentration, highlighting the compounds' versatile chemical properties (Sheng-Gui Liu et al., 2017).
Scientific Research Applications
Synthesis and Characterization
- Crystallographic and Spectral Characterization : The synthesis of novel imidazo[1,5-a]pyridine derivatives, such as PPIP, which is closely related to the compound , has been explored. These compounds have been characterized using elemental analysis and spectroscopic methods, providing valuable insights into their structure and properties (Hakimi et al., 2012).
Fluorescent Properties
- Effects on Fluorescent Properties : Research on derivatives of imidazo[1,2-a]pyridine, which are structurally similar, has shown that these compounds can exhibit interesting fluorescent properties. This has implications for their potential use in novel fluorescent organic compounds (Tomoda et al., 1999).
Catalytic Activity
- Catalysis in Olefin Oxidation : Some derivatives have been used as catalysts in chemical reactions, such as the oxidation of olefins. This indicates potential applications in industrial chemistry and catalysis (Ghorbanloo et al., 2017).
Synthesis Techniques
- Microwave-Assisted Synthesis : Research has explored microwave-assisted methods for synthesizing imidazo[1,2-a]pyridines, demonstrating more efficient and environmentally friendly approaches to producing these compounds (Zhang & Jiang, 2015).
Structural Analysis
- Molecular Structure Analysis : Studies have been conducted to understand the molecular structure of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, providing insights into their chemical behavior and potential applications (Percino et al., 2015).
properties
IUPAC Name |
(2S)-2-hydroxy-2-phenyl-1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-20(17-6-2-1-3-7-17)22(28)25-13-9-18(10-14-25)21-24-12-15-26(21)16-19-8-4-5-11-23-19/h1-8,11-12,15,18,20,27H,9-10,13-14,16H2/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKUUEDBAYXBMU-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)C(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)[C@H](C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol |
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